molecular formula C17H17ClN2 B7739258 Benzyl-(2-methyl-quinolin-4-yl)-amine

Benzyl-(2-methyl-quinolin-4-yl)-amine

Cat. No.: B7739258
M. Wt: 284.8 g/mol
InChI Key: YGEBWOLESKISCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-(2-methyl-quinolin-4-yl)-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2-methyl-quinolin-4-yl)-amine typically involves the reaction of 2-methylquinoline with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a palladium-catalyzed coupling reaction, which provides a straightforward and efficient route to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher production rates. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2-methyl-quinolin-4-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-(2-methyl-quinolin-4-yl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Benzyl-(2-methyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various cellular processes. The compound can also interact with DNA, leading to changes in gene expression. These interactions are mediated through pathways involving G-protein-coupled receptors and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a quinoline ring and a benzylamine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development .

Properties

IUPAC Name

N-benzyl-2-methylquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-13-11-17(15-9-5-6-10-16(15)19-13)18-12-14-7-3-2-4-8-14;/h2-11H,12H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEBWOLESKISCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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